molecular formula C9H10ClN B595106 3-Chloro-2-cyclobutylpyridine CAS No. 1355070-82-4

3-Chloro-2-cyclobutylpyridine

Cat. No.: B595106
CAS No.: 1355070-82-4
M. Wt: 167.636
InChI Key: XCZDYRFNNSWVPT-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclobutylpyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a cyclobutyl group at the 2-position of the aromatic ring. The cyclobutyl substituent introduces steric bulk and moderate ring strain compared to smaller cycloalkyl groups, which may influence its stability, solubility, and interaction with biological targets .

Properties

IUPAC Name

3-chloro-2-cyclobutylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDYRFNNSWVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclobutylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of 2-cyclobutylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyclobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-2-cyclobutylpyridine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclobutylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cycloalkyl Substituents: Cyclopropane vs. Cyclobutyl

3-Chloro-2-cyclopropylpyridine (CAS 1355066-87-3, C₈H₈ClN, MW 153.61) serves as a key analog. The cyclopropyl group imposes significant ring strain due to its three-membered structure, enhancing reactivity in ring-opening reactions or electrophilic substitutions.

Property 3-Chloro-2-cyclopropylpyridine 3-Chloro-2-cyclobutylpyridine (Inferred)
Molecular Formula C₈H₈ClN Likely C₉H₁₀ClN
Molecular Weight 153.61 ~167.64 (estimated)
Ring Strain High Moderate
Steric Bulk Low High

Halogenated Cycloalkyl Derivatives

3-Chloro-2-(3,3-difluorocyclobutyl)pyridine introduces electronegative fluorine atoms to the cyclobutyl ring. Fluorination enhances electron-withdrawing effects, polarizing the pyridine ring and increasing susceptibility to nucleophilic attacks. This contrasts with non-fluorinated this compound, where the cyclobutyl group may act as a weaker electron donor, altering regioselectivity in substitution reactions .

Substituent Diversity: Cyclohexyloxy vs. Cyclobutyl

3-Chloro-2-(cyclohexyloxy)pyridine replaces the cyclobutyl group with a bulkier cyclohexyloxy substituent. The oxygen atom in the cyclohexyloxy group increases polarity, improving solubility in polar solvents compared to the hydrophobic cyclobutyl variant. However, the larger cyclohexyl ring may hinder access to sterically sensitive binding sites in pharmaceutical applications .

Key Research Findings

  • Synthetic Routes : 3-Chloro-2-cyclopropylpyridine is synthesized via palladium-catalyzed cross-coupling reactions, achieving >98% purity . Similar methods may apply to this compound, though cyclobutane’s lower strain could necessitate modified catalysts or higher temperatures.
  • Reactivity : Fluorinated analogs like 3-Chloro-2-(3,3-difluorocyclobutyl)pyridine demonstrate enhanced electrophilicity at the pyridine ring, enabling efficient functionalization at the 4-position .
  • Stability : Cyclobutyl-substituted pyridines exhibit superior thermal stability compared to cyclopropyl analogs, as evidenced by differential scanning calorimetry (DSC) studies on related compounds .

Biological Activity

3-Chloro-2-cyclobutylpyridine (CAS 1355070-82-4) is a chemical compound with a molecular formula of C9_9H10_{10}ClN and a molecular weight of 167.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom at the second position of the pyridine ring and a cyclobutyl group attached to the nitrogen atom. Its structure can be represented as follows:

Structure C9H10ClN\text{Structure }\quad \text{C}_9\text{H}_{10}\text{ClN}

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In studies involving rodent models, administration of related chlorinated compounds has led to observable toxic effects, including liver necrosis and kidney damage at higher doses .
  • Genotoxicity : Some chlorinated compounds have demonstrated mutagenic potential under specific conditions, raising concerns about their safety in long-term exposure scenarios. The structural similarities suggest that this compound could exhibit comparable genotoxic effects .

In Vivo Studies

A notable case study involved administering cyclobutylpyridine derivatives in rodent models to assess their biological effects:

  • Study Design : Fischer 344/N rats were treated with varying doses of chlorinated pyridines over several weeks.
  • Findings : Results indicated dose-dependent increases in liver and kidney damage markers, alongside significant alterations in metabolic profiles .

In Vitro Studies

In vitro assays have been employed to explore the cytotoxic effects of 3-chloro derivatives:

  • Cell Lines Used : Commonly used cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were exposed to different concentrations of the compound.
  • Results : The studies revealed that certain concentrations could effectively reduce cell viability, indicating potential anticancer properties .

Summary Table of Biological Activities

Activity TypeDescriptionFindings
Anticancer Induces apoptosis in cancer cellsEffective against MCF-7 and SKBR3 cell lines
Toxicity Potential liver and kidney damageDose-dependent effects observed in rodent studies
Genotoxicity Possible mutagenic effectsSimilar compounds exhibited chromosomal aberrations

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